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Compound of Interest

Compound Name: NH2-C2-NH-Boc-d4

Cat. No.: B1278933 Get Quote

An In-depth Technical Guide to the Structure and Synthesis of NH2-C2-NH-Boc-d4

Introduction
NH2-C2-NH-Boc-d4, also known as tert-butyl (2-aminoethyl-1,1,2,2-d4)carbamate or PROTAC

Linker 22-d4, is a deuterated alkyl chain-based building block used extensively in chemical

biology and drug discovery.[1][2][3] Its primary application is in the synthesis of Proteolysis

Targeting Chimeras (PROTACs), where it serves as a bifunctional linker.[1][2] The incorporation

of deuterium atoms provides a stable isotopic label, making it valuable for metabolic studies

and as an internal standard in quantitative mass spectrometry.

This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and characterization of NH2-C2-NH-Boc-d4. It is intended for researchers, scientists, and

professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties
NH2-C2-NH-Boc-d4 is the deuterated isotopologue of tert-butyl (2-aminoethyl)carbamate (also

known as N-Boc-ethylenediamine). The structure features a two-carbon (C2) ethylenediamine

backbone where four hydrogen atoms have been replaced by deuterium (d4). One amine

group is protected by a tert-butoxycarbonyl (Boc) group, while the other remains a free primary

amine. This differential protection is crucial for its utility as a synthetic linker, allowing for

sequential chemical modifications.

Systematic Name:tert-butyl (2-aminoethyl-1,1,2,2-d4)carbamate Common Synonyms: PROTAC

Linker 22-d4, N-Boc-ethylenediamine-d4 CAS Number: 509148-73-6
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Below is a table summarizing the key properties of the molecule and its non-deuterated

analogue.

Property NH2-C2-NH-Boc-d4
NH2-C2-NH-Boc (Non-
deuterated)

Molecular Formula C₇H₁₂D₄N₂O₂ C₇H₁₆N₂O₂

Molecular Weight 164.24 g/mol 160.21 g/mol

Appearance Colorless to light yellow oil Colorless to yellow oil

Boiling Point Not reported 72-80 °C at 0.1 mmHg

Density Not reported 1.012 g/mL at 20 °C

SMILES C(C(C)(C)OC(=O)NCCN) O=C(OC(C)(C)C)NCCN

Synthesis of NH2-C2-NH-Boc-d4
The synthesis of NH2-C2-NH-Boc-d4 relies on the selective mono-N-Boc protection of

commercially available ethylenediamine-d4. A significant challenge in this synthesis is

preventing the formation of the di-Boc-protected byproduct. Several methods have been

established for the non-deuterated analogue, which are directly applicable to the deuterated

version by substituting ethylenediamine with its d4 counterpart.

The general synthetic scheme is illustrated below.

Ethylenediamine-d4

Selective Mono-Protection
Reaction

Boc-Protecting Agent
(e.g., Boc₂O)

Work-up &
Purification

Crude Product
NH2-C2-NH-Boc-d4

Final Product

Click to download full resolution via product page

General workflow for the synthesis of NH2-C2-NH-Boc-d4.
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Synthesis Protocols
Three common protocols for the mono-Boc protection of ethylenediamine are detailed below.

To synthesize the d4 version, ethylenediamine-1,1,2,2-d4 should be used as the starting

material.

Protocol 1: Synthesis using Di-tert-butyl dicarbonate (Boc₂O) and MgO

This method utilizes magnesium oxide in a dioxane/water solvent system to facilitate selective

mono-protection.

Reagents and Materials:

Ethylenediamine-d4

Di-tert-butyl dicarbonate (Boc₂O)

Magnesium oxide (MgO)

Dioxane

Water

Diethyl ether

Argon or Nitrogen gas

Procedure:

In a round-bottom flask under an inert argon atmosphere, prepare a mixture of

ethylenediamine-d4 (10-12 equivalents), dioxane (5 volumes), water (2.5 volumes), and

magnesium oxide (1.5 equivalents).

Stir the mixture vigorously at room temperature.

Prepare a solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane (2.5 volumes).

Add the Boc₂O solution dropwise to the ethylenediamine-d4 mixture over approximately

20-30 minutes.
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Continue stirring the reaction mixture at room temperature for 16-24 hours.

Upon completion, filter the reaction mixture through a pad of celite (e.g., Dicalit) to remove

solids and concentrate the filtrate under reduced pressure.

The resulting residue is triturated multiple times with hot diethyl ether. The ether fractions

are combined.

The combined ethereal solution is concentrated, and the resulting oil is purified by high-

vacuum distillation to yield pure NH2-C2-NH-Boc-d4.

Protocol 2: Synthesis using tert-Butyl Phenyl Carbonate

This procedure employs a less reactive Boc-donating reagent, which can improve selectivity for

the mono-protected product.

Reagents and Materials:

Ethylenediamine-d4

tert-Butyl phenyl carbonate

Absolute Ethanol (EtOH)

Hydrochloric acid (HCl), 2M aqueous solution

Sodium hydroxide (NaOH), 2M aqueous solution

Dichloromethane (CH₂Cl₂)

Sodium sulfate (Na₂SO₄)

Procedure:

Dissolve ethylenediamine-d4 (1 equivalent) in absolute ethanol in a round-bottom flask

equipped with a reflux condenser.

Add tert-butyl phenyl carbonate (1 equivalent) to the solution.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1278933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Heat the reaction mixture to a gentle reflux (oil bath temperature max. 80 °C) and maintain

for 18 hours.

Cool the mixture to room temperature and concentrate it using a rotary evaporator.

Add water to the residue and adjust the pH to ~3 by carefully adding 2M HCl.

Extract the aqueous solution with CH₂Cl₂ (3 times) to remove di-protected byproduct and

unreacted starting material. Discard the organic layers.

Adjust the pH of the aqueous phase to 12 by adding 2M NaOH.

Extract the basic aqueous phase with CH₂Cl₂ (5 times).

Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure to afford the product as a yellow oil.

Protocol 3: Synthesis using Boc₂O with pH Control

This method relies on protonating one amine group with HCl to favor mono-protection of the

other.

Reagents and Materials:

Ethylenediamine-d4

Hydrochloric acid (HCl gas or concentrated solution)

Methanol (MeOH)

Di-tert-butyl dicarbonate (Boc₂O)

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine

Magnesium sulfate (MgSO₄)

Procedure:
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In a flask, cool a solution of methanol to 0 °C. Add ethylenediamine-d4 (1.5 equivalents).

Separately, prepare a solution of HCl in methanol (1 equivalent) and add it carefully to the

ethylenediamine-d4 solution at 0 °C to form the monohydrochloride salt in situ.

Prepare a solution of Boc₂O (1 equivalent) in methanol. Add this solution dropwise to the

reaction mixture at room temperature and stir for 4-6 hours.

Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

Add water and saturated NaHCO₃ solution to the residue to neutralize the acid and basify

the solution.

Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3

times).

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate in vacuo to yield the product.

Quantitative Data Summary
The following table summarizes reported yields for the synthesis of the non-deuterated N-Boc-

ethylenediamine, which can be considered indicative for the deuterated analogue.

Method Key Reagents Reported Yield Purity Reference

Protocol 1 Boc₂O, MgO

Not specified, but

a similar method

gives high yields

Distilled product

is high purity

Protocol 2
tert-Butyl Phenyl

Carbonate
51%

>95% after work-

up

Protocol 3 Boc₂O, HCl 87%
>98% after work-

up

Patent Method

Boc₂O, p-

nitrophenol (2

steps)

82.3% (second

step)
99.41% (GC)
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Application in PROTAC Technology
NH2-C2-NH-Boc-d4 is a valuable linker precursor in the construction of PROTACs. A PROTAC

is a heterobifunctional molecule that consists of two ligands—one binding to a target protein

and one recruiting an E3 ubiquitin ligase—connected by a chemical linker. This ternary

complex formation (Target Protein : PROTAC : E3 Ligase) facilitates the ubiquitination of the

target protein, marking it for degradation by the proteasome.

The NH2-C2-NH-Boc-d4 linker allows for a modular synthesis. The free primary amine can be

coupled to a carboxylic acid on an E3 ligase ligand (e.g., derivatives of Thalidomide or VHL

ligands) via standard amide bond formation. Subsequently, the Boc protecting group is

removed under acidic conditions to reveal a new primary amine, which can then be coupled to

the target protein ligand.
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Mechanism of action for a PROTAC molecule.

Conclusion
NH2-C2-NH-Boc-d4 is a critical chemical tool for modern drug discovery, particularly in the

development of PROTACs. Its deuterated nature provides advantages for analytical

applications, while its bifunctional, selectively protected structure allows for controlled, stepwise

synthesis of complex molecules. The synthetic protocols outlined in this guide offer researchers

multiple effective routes to access this valuable compound, enabling further innovation in the

field of targeted protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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